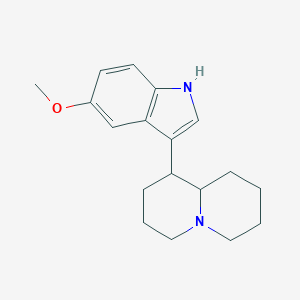
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 2H-Quinolizine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to neuroprotective effects.
Biochemical And Physiological Effects
2H-Quinolizine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, this compound has been found to modulate certain neurotransmitters in the brain, leading to potential therapeutic effects for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2H-Quinolizine in lab experiments is its potential activity against cancer cells and neurodegenerative diseases. This compound may also be useful in studying the mechanisms of these diseases. However, one limitation of using 2H-Quinolizine is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2H-Quinolizine. One direction is to further explore its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method for this compound and developing more soluble forms for use in lab experiments.
Conclusion:
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for treating cancer and neurodegenerative diseases.
Synthesis Methods
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- has been synthesized using several methods. One of the methods involves the reaction of 5-methoxyindole with cyclohexanone in the presence of a reducing agent and a catalyst. Another method involves the reaction of 5-methoxyindole with cyclohexanone in the presence of an acid catalyst and a reducing agent. The yield of this compound varies depending on the method used.
Scientific Research Applications
2H-Quinolizine has been studied for its potential applications in scientific research. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
118953-89-2 |
|---|---|
Product Name |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3 |
InChI Key |
DCUPHCGTKTVPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
synonyms |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



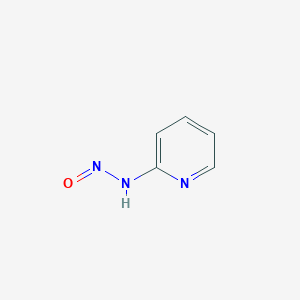
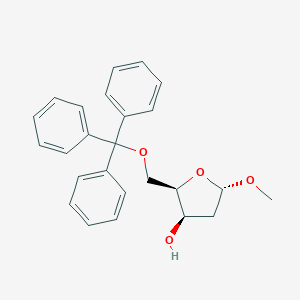
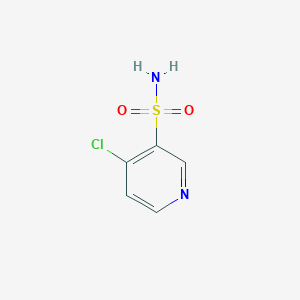
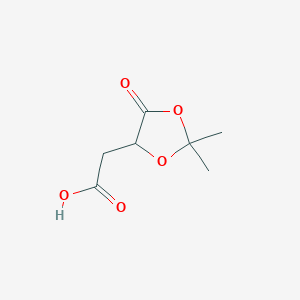
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

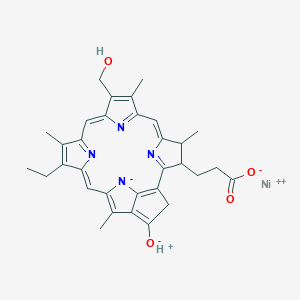
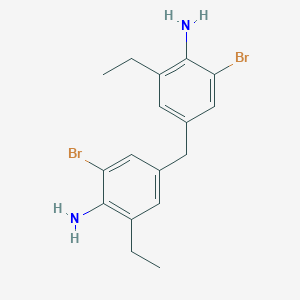
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

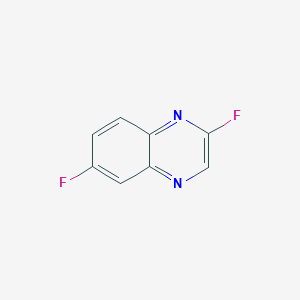
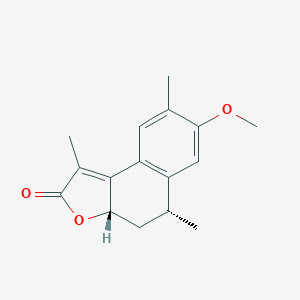

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)